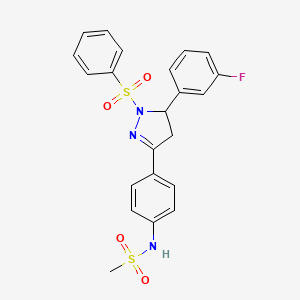

![molecular formula C20H15N3O3 B2830127 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide CAS No. 898428-54-1](/img/structure/B2830127.png)

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and bases of elemental analysis .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives involves the reaction of appropriate acid chlorides with 2-aminobenzoic acid derivatives . The synthesized compounds were characterized using various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide” has been confirmed by single-crystal X-ray diffraction . The structure of the target compounds was confirmed by this method .Chemical Reactions Analysis

The chemical reactions of quinazolin-4(3H)-one derivatives involve various functional group variations . The relationship between the functional group variation and the biological activity of the evaluated compounds has been discussed .科学的研究の応用

Tyrosinase Inhibition and Antioxidant Activity

One significant application of derivatives of this compound is in the field of enzyme inhibition, specifically targeting tyrosinase. A study by Dige et al. (2019) synthesized new derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide through ultrasound irradiation, resulting in potent tyrosinase inhibitors. These compounds exhibited much lower IC50 values compared to the standard kojic acid, indicating strong inhibitory potential. Additionally, these compounds demonstrated DPPH free radical scavenging ability, suggesting antioxidant properties as well. The kinetic mechanism for one of the compounds (compound 4e) was analyzed, revealing non-competitive inhibition of tyrosinase, forming an enzyme-inhibitor complex. This study highlights the potential of these compounds in cosmetic and pharmaceutical applications, particularly for conditions related to melanin overproduction and oxidative stress (Dige et al., 2019).

Antimicrobial Activity

Another crucial area of application for N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide derivatives is in antimicrobial therapy. Desai et al. (2011) synthesized a series of compounds combining quinazolinone and thiazolidinone frameworks, which were screened for antibacterial and antifungal activities. These compounds showed promising results against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The study indicates the potential use of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Desai et al., 2011).

Antiplasmodial Activity

Further expanding the therapeutic potential of N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide derivatives, Hermann et al. (2021) investigated their antiplasmodial activities. The study focused on new derivatives tested in vitro for their activities against blood stages of Plasmodium falciparum strains. It was found that the nature of the acyl moiety significantly influenced the compounds' antiplasmodial activity, with benzamides showing promising results. This research opens avenues for the development of new antimalarial agents, addressing the urgent need for novel therapeutic options against malaria (Hermann et al., 2021).

Analgesic Activity Enhancement

The compound and its derivatives have also been explored for enhancing analgesic properties. Ukrainets et al. (2016) conducted a study employing bioisosteric replacements to increase the analgesic properties of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. This research demonstrated that modifying the benzyl phenyl ring with an isosteric heterocycle could significantly improve analgesic activity, particularly with 3-Py derivatives. Such findings suggest the potential for developing new pain management therapies (Ukrainets et al., 2016).

作用機序

Safety and Hazards

将来の方向性

The development of safer and more active NSAIDs is still a major challenge . Therefore, the investigation of new quinazolin-4(3H)-one derivatives is an important area of future research . The findings from these studies could lead to the development of potent analgesic, anti-inflammatory, and antimicrobial agents .

特性

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c1-13-21-17-9-3-2-8-16(17)20(25)23(13)15-7-4-6-14(12-15)22-19(24)18-10-5-11-26-18/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSHFIXSNIAURZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2830044.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2830045.png)

![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2830047.png)

![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2830048.png)

![6-(Pyridin-2-yl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2830051.png)

![N-cyclohexyl-2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2830052.png)

![Tert-butyl 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2830055.png)

![N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B2830058.png)

![N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2830063.png)

![3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B2830067.png)